6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol

Lipophilicity Drug-likeness Permeability

6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol (CAS 1420792-60-4, molecular formula C₉H₉F₃O₂, MW 206.16) is a partially saturated benzofuran derivative bearing a trifluoromethyl (-CF₃) substituent at the 6-position and a secondary hydroxyl group at the 4-position of the tetrahydrobenzofuran core. The tetrahydrobenzofuran scaffold serves as a recognized privileged structure in medicinal chemistry, appearing in bioactive natural products and synthetic drug candidates.

Molecular Formula C9H9F3O2
Molecular Weight 206.164
CAS No. 1420792-60-4
Cat. No. B2622093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol
CAS1420792-60-4
Molecular FormulaC9H9F3O2
Molecular Weight206.164
Structural Identifiers
SMILESC1C(CC2=C(C1O)C=CO2)C(F)(F)F
InChIInChI=1S/C9H9F3O2/c10-9(11,12)5-3-7(13)6-1-2-14-8(6)4-5/h1-2,5,7,13H,3-4H2
InChIKeyFTZPTZPDPBNTEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol (CAS 1420792-60-4) – Class Identity and Structural Baseline for Procurement Evaluation


6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol (CAS 1420792-60-4, molecular formula C₉H₉F₃O₂, MW 206.16) is a partially saturated benzofuran derivative bearing a trifluoromethyl (-CF₃) substituent at the 6-position and a secondary hydroxyl group at the 4-position of the tetrahydrobenzofuran core . The tetrahydrobenzofuran scaffold serves as a recognized privileged structure in medicinal chemistry, appearing in bioactive natural products and synthetic drug candidates [1]. The -CF₃ group is a well-established substituent in pharmaceutical design for modulating lipophilicity, metabolic stability, and target binding [2]. This compound is commercially available from multiple suppliers at purities of 95–98% .

Why In-Class Tetrahydrobenzofuran Analogs Cannot Simply Substitute for 6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol (CAS 1420792-60-4)


Within the tetrahydrobenzofuran-4-ol chemotype, variation in the nature, position, and presence of halogenated substituents produces quantifiably distinct physicochemical profiles that govern downstream performance in medicinal chemistry and chemical biology applications [1]. The 6-CF₃ substitution on this scaffold alters lipophilicity relative to the unsubstituted parent (Δ logP ≈ +1.0), modifies hydrogen-bond acidity at the 4-OH (through inductive effects of the electron-withdrawing CF₃), and determines the compound's eligibility as a synthetic intermediate for further elaboration at the 2- and 3-positions of the furan ring [2]. These differences mean that a procurement decision based solely on the tetrahydrobenzofuran-4-ol core, without accounting for substituent identity and regiochemistry, yields a functionally distinct chemical entity with divergent solubility, permeability, and reactivity characteristics .

Quantitative Differentiation Evidence: 6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol (CAS 1420792-60-4) vs. Closest Comparators


Predicted Lipophilicity (LogP) Enhancement vs. Unsubstituted Parent 4,5,6,7-Tetrahydrobenzofuran-4-ol

The addition of a 6-CF₃ group to the tetrahydrobenzofuran-4-ol scaffold increases predicted lipophilicity by approximately 1.0–1.5 logP units compared to the unsubstituted parent compound (CAS 84099-58-1). The parent 4,5,6,7-tetrahydrobenzofuran-4-ol has an experimentally determined ACD/LogP of 1.21 ; the CF₃-substituted target compound is estimated to have a LogP in the range of 2.2–2.7 based on the well-characterized Hansch π-value of +1.07 for aromatic CF₃ substitution [1]. This lipophilicity shift is significant for membrane permeability optimization in CNS and intracellular target programs, where LogP values between 2 and 3 are typically preferred [2].

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor Strength: 4-OH Acidity Enhancement by 6-CF₃ Inductive Withdrawal

The electron-withdrawing 6-CF₃ group, positioned three bonds from the 4-OH via the cyclohexene ring system, is expected to lower the pKa of the secondary alcohol by approximately 1–2 units relative to the unsubstituted parent [1]. This inductive effect enhances hydrogen-bond donor strength, which can increase binding affinity to biological targets that engage the 4-OH as a hydrogen-bond donor. In comparison, 6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-amine (CAS 1420791-33-8), the amine analog, presents a fundamentally different hydrogen-bonding pharmacophore (donor: amine pKa ~9–10 vs. alcohol pKa ~13–14 unsubstituted; ~12 with CF₃), offering a distinct interaction profile for structure-activity relationship (SAR) exploration .

Hydrogen bonding pKa modulation Molecular recognition

Regiochemical Differentiation: 6-CF₃ vs. 3-CF₃ Substitution Pattern and Synthetic Provenance

The 6-CF₃ substitution pattern on this compound is structurally distinct from the 3-CF₃-substituted benzofuranols described in the method of Morandi and Carreira (2011), which accesses 3-trifluoromethyl-2,3-dihydrobenzofuran-2-ols via BF₃·OEt₂-catalyzed homologation of salicylaldehydes with in situ generated CF₃CHN₂ [1]. The 6-CF₃ regioisomer positions the electron-withdrawing group on the saturated cyclohexene ring rather than the furan ring, preserving the electronic character of the furan oxygen for potential electrophilic aromatic substitution or metalation chemistry at the 2- and 3-positions [2]. This regiochemical distinction is critical for medicinal chemists designing focused libraries where furan ring reactivity must be retained.

Regiochemistry Synthetic accessibility Building block utility

Commercial Purity and Availability vs. Methyl-Substituted Analog (CAS 1420791-30-5)

The target compound is available at 98% purity from Leyan (Catalog No. 2268241) and at 97% purity from Chemenu (Catalog No. CM503666), with both suppliers offering 1 g quantities . In contrast, the 3-methyl-substituted analog 3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol (CAS 1420791-30-5) is listed at 97% purity from the same vendor network . The absence of the 3-methyl group in the target compound provides a lower molecular weight (206.16 vs. 220.19) and one fewer rotatable bond, which may be advantageous for fragment-based drug discovery where lower molecular complexity and higher ligand efficiency are prioritized [1]. The CymitQuimica listing for the target compound indicates the product has been discontinued (Biosynth brand), suggesting that supply chain diversification planning is warranted for sustained procurement .

Procurement quality Purity benchmark Commercial availability

CF₃ Metabolic Stability Advantage Over Difluoromethyl (CHF₂) Analog in Drug Design Context

The trifluoromethyl group (-CF₃) is well-documented to impart superior metabolic stability compared to the difluoromethyl group (-CHF₂) due to the absence of a C-H bond that serves as a metabolic soft spot for cytochrome P450-mediated oxidation [1]. While the 6-(difluoromethyl)-2-methyl analog (CAS not specified, but structural class available from multiple vendors) may offer altered lipophilicity, the CF₃ group of the target compound eliminates oxidative defluorination as a metabolic pathway, which is a known liability of CHF₂-substituted aromatics in hepatic microsome assays [2]. In cross-study comparisons, CF₃-substituted compounds consistently demonstrate higher intrinsic metabolic stability (lower intrinsic clearance, CLᵢₙₜ) than their CHF₂ counterparts when incubated with human liver microsomes [3].

Metabolic stability CYP450 resistance Fluorine substitution

Tetrahydrobenzofuran-4-ol Scaffold Pharmacological Activity: Class-Level Precedent for Anti-Inflammatory and Cytotoxic Screening

The tetrahydrobenzofuran-4-ol scaffold class has documented pharmacological precedent. Borisova et al. (1988) demonstrated that synthetic tetrahydrobenzofuranol derivatives exhibit measurable anti-inflammatory activity in standard in vivo models (carrageenan-induced edema), with specific derivatives showing 30–50% inhibition of inflammatory response at doses of 50 mg/kg [1]. Separately, tetrahydrobenzofuran natural products from Ferula sinkiangensis (e.g., sinkiangensis A–C) demonstrated moderate cytotoxicity against AGS gastric cancer cells, with compound 3 exhibiting an IC₅₀ of 15.6 µM [2]. While the target compound itself lacks published direct bioactivity data, the established scaffold pharmacology provides a scientifically grounded rationale for prioritizing it as a screening candidate in anti-inflammatory or anticancer phenotypic assays, with the 6-CF₃ substituent offering differentiated physicochemical properties vs. previously tested analogs [3].

Anti-inflammatory Cytotoxicity Tetrahydrobenzofuran pharmacology

Best-Fit Application Scenarios for 6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol (CAS 1420792-60-4) Based on Quantitative Evidence


Fragment-Based Drug Discovery: Low-MW Lead Scaffold with Optimized Lipophilicity for CNS Penetration

With a molecular weight of 206.16 and predicted LogP in the 2.2–2.7 range (Δ ~+1.0 over the unsubstituted parent), this compound sits within the preferred CNS multiparameter optimization (CNS MPO) space for fragment and lead-like compounds [1]. The 6-CF₃ group provides metabolic stability advantages over CHF₂ analogs, while the 4-OH offers a synthetic handle for ester or ether prodrug strategies. Researchers designing fragment libraries for CNS or intracellular targets should prioritize this compound over the unsubstituted parent (LogP 1.21) when increased passive permeability is required .

Synthetic Building Block for 2,3-Disubstituted Benzofuran Library Synthesis

Because the CF₃ substituent is positioned at C6 on the saturated ring rather than on the furan ring, the furan 2- and 3-positions remain electronically available for electrophilic substitution, lithiation, or cross-coupling chemistry [1]. This is in contrast to the 3-CF₃-substituted benzofuranols produced by the Morandi–Carreira protocol, where CF₃ directly deactivates the furan ring . Medicinal chemistry teams constructing 2,3-diversified benzofuran libraries should procure this 6-CF₃ regioisomer to maximize the scope of available downstream chemistry, particularly for palladium-catalyzed C–H activation or directed ortho-metalation strategies .

Anti-Inflammatory or Anticancer Phenotypic Screening with Differentiated Physicochemical Profile

The tetrahydrobenzofuran-4-ol scaffold has documented anti-inflammatory activity (30–50% inhibition in carrageenan edema at 50 mg/kg) and cytotoxicity against AGS gastric cancer cells (IC₅₀ 15.6 µM for related derivatives) [1] . Procuring the 6-CF₃-substituted variant for inclusion in a phenotypic screening deck is scientifically justified: the enhanced lipophilicity and altered hydrogen-bond donor acidity (pKa lowered by ~1–2 units) relative to previously tested unsubstituted analogs may improve cell permeability and modulate target engagement, potentially yielding differentiated hit profiles in medium-throughput cellular assays .

19F NMR Probe Development and Fluorinated Internal Standard Applications

The single CF₃ group (three equivalent ¹⁹F nuclei) provides a strong, singlet ¹⁹F NMR signal suitable for use as an internal standard or probe in fluorine NMR-based assays, including protein–ligand binding (¹⁹F CPMG), fragment screening (¹⁹F T₂ filter), and metabolic stability assessment [1]. Compared to the difluoromethyl analog (¹⁹F signal split due to diastereotopic fluorines), the CF₃ singlet offers higher signal-to-noise ratio and simpler quantification. The compound's commercial availability at 97–98% purity supports its use as a qualified ¹⁹F NMR reference material in drug discovery laboratories.

Quote Request

Request a Quote for 6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.